molecular formula C11H23N3O B7924392 N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7924392
M. Wt: 213.32 g/mol
InChI Key: HGEHQELYOKEUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and an isopropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through alkylation reactions using isopropyl halides.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the acetamide moiety.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted acetamide derivatives.

    Hydrolysis: Corresponding amine and acetic acid.

Scientific Research Applications

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
  • N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-propyl-acetamide

Uniqueness

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(10(3)15)11-4-6-13(8-11)7-5-12/h9,11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEHQELYOKEUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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